molecular formula C16H32N2Sn B115652 1-Methyl-5-(tributylstannyl)-1H-imidazole CAS No. 147716-03-8

1-Methyl-5-(tributylstannyl)-1H-imidazole

Cat. No. B115652
M. Wt: 371.1 g/mol
InChI Key: OGYWKJKAIAEDQX-UHFFFAOYSA-N
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Description

1-Methyl-5-(tributylstannyl)-1H-imidazole is a chemical compound with the empirical formula C16H32N2Sn . It has a molecular weight of 371.15 .


Molecular Structure Analysis

The molecular structure of 1-Methyl-5-(tributylstannyl)-1H-imidazole consists of a five-membered imidazole ring with a methyl group at the 1-position and a tributylstannyl group at the 5-position .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-5-(tributylstannyl)-1H-imidazole are not available, related compounds like 1-Methyl-5-(tributylstannyl)-1H-pyrazole have been involved in addition reactions with a wide range of electrophiles .


Physical And Chemical Properties Analysis

1-Methyl-5-(tributylstannyl)-1H-imidazole is a liquid at room temperature with a density of 1.160 g/mL at 25 °C . It has a refractive index of 1.510 .

Scientific Research Applications

Application in Angiotensin II Receptor Antagonism

A study by Bovy et al. (1993) examined a series of compounds including 1H-imidazole derivatives for their potential as angiotensin II receptor antagonists. This research utilized computer-assisted modeling techniques to evaluate the structural parameters of these compounds, contributing to our understanding of novel AT1-selective angiotensin II receptor antagonists (Bovy et al., 1993).

Development in Organic Chemistry

Hanamoto et al. (2008) conducted research on the reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole, demonstrating its utility in synthesizing N-methyl-chromeno[2,3-d]pyrazol-9-one. This showcases the application of 1H-imidazole derivatives in the field of organic synthesis, particularly in facilitating the introduction of various substituents (Hanamoto et al., 2008).

Use in Radiochemistry

Garnes et al. (1996) discussed the synthesis of a pyridinyl imidazole cytokine inhibitor involving a tributylstannyl derivative of 1H-imidazole. This research is significant in the context of photoaffinity ligand studies, particularly involving radioiododestannylation processes (Garnes et al., 1996).

Contribution to Heterocyclic Chemistry

The synthesis of 5-(tributylstannyl)isoxazoles by Sakamoto et al. (1991) highlights the versatility of 1H-imidazole derivatives in creating new heterocyclic compounds. This study emphasized the potential of these compounds in developing novel isoxazole derivatives (Sakamoto et al., 1991).

Impact on Corrosion Science

Kovačević et al. (2017) explored the adsorption bonding of imidazoles and triazoles, including 1-methyl derivatives, on copper corrosion inhibition. This research provides valuable insights into the efficiency and mechanisms of corrosion inhibitors (Kovačević et al., 2017).

Advances in Medicinal Chemistry

Bellina et al. (2008) described the synthesis of 1-methyl-1H-imidazoles with potential cytotoxic properties against human tumor cell lines. This study underscores the significance of 1H-imidazole derivatives in developing anticancer agents (Bellina et al., 2008).

Explorations in Organotin Chemistry

Kosugi et al. (1986) investigated the palladium-catalyzed coupling between organic halides and organotin compounds, including 1-methyl 2-(tributylstannyl)imidazole. This research contributes to the understanding of reactions involving C-N unsaturated bonds at reaction centers (Kosugi et al., 1986).

Safety And Hazards

This compound is classified as acutely toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation. It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

tributyl-(3-methylimidazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-3-2-5-4-6;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYWKJKAIAEDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448235
Record name 1-Methyl-5-(tributylstannyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(tributylstannyl)-1H-imidazole

CAS RN

147716-03-8
Record name 1-Methyl-5-(tributylstannyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-5-(tri-n-butylstannyl)imidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a dehydrated tetrahydrofuran solution (10 mL) of 1-methylimidazole (1.6 mL, 18.8 mmol), there was added dropwise a mixture of n-BuLi (18 mL, 45 mmol) and TMEDA (6.7 mL, 44.6 mmol) at −20° C. under nitrogen atmosphere. After stirring for 30 minutes, the mixture was raised to room temperature and stirred for another hour. After again cooling to −20° C., a solution of n-Bu3SnCl (12.5 mL, 46.4 mmol) in tetrahydrofuran (10 mL) was added dropwise thereto, the mixture was raised to room temperature and stirred for 17 hours. The reaction was terminated with water (15 mL), and then extraction was performed twice with ethyl acetate (20 mL). The mixture was then purified by silica gel chromatography (ethyl acetate:methanol=96:4) to yield the title compound (2.2 g, 32%).
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
32%

Synthesis routes and methods II

Procedure details

Butyllithium (3.75 mL, 9.40 mmol) and TMEDA (2.24 mL, 14.85 mmol) were stirred at −20° C. in hexanes (7 mL) in an ethanol/dry ice/water bath for 30 minutes. 1-Methylimidazole (0.5 mL, 6.27 mmol) was added and the mixture stirred at room temperature for 1 h. After cooling to −20° C., Bu3SnCl (1.70 mL, 15.67 mmol) was added dropwise. The reaction stirred for 15 minutes at −20° C. then at room temperature overnight before being quenched with 1:1 EtOAc/water (20 mL). The layers were separated and the aqueous layer extracted with EtOAc (3×). The combined organics were washed with water, dried over Na2SO4, concentrated, and chromatographed (4:96 MeOH/EtOAc) to give 1-methyl-5-tributylstannanyl-1H-imidazole (0.486 g).
Quantity
3.75 mL
Type
reactant
Reaction Step One
Name
Quantity
2.24 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Hulpia, GD Campagnaro, M Scortichini… - European Journal of …, 2019 - Elsevier
The nucleoside antibiotic tubercidin displays strong activity against different target organisms, but it is notoriously toxic to mammalian cells. The effects of tubercidin against T. brucei …
Number of citations: 41 www.sciencedirect.com
J Ji, MR Schrimpf, KB Sippy, WH Bunnelle… - Journal of medicinal …, 2007 - ACS Publications
A series of novel, potent neuronal nicotinic acetylcholine receptor (nAChR) ligands derived from 3,6-diazabicyclo[3.2.0]heptane have been synthesized and evaluated for binding affinity …
Number of citations: 47 pubs.acs.org

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